2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
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Overview
Description
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core.
Preparation Methods
The synthesis of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopentanone and guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrido[2,3-d]pyrimidine: Studied for its therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific structural features and the combination of a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2OS |
---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-5-4-8(16-9)10-13-7-3-1-2-6(7)11(15)14-10/h4-6H,1-3H2 |
InChI Key |
CSQNCYJDLNYRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=NC(=NC2=O)C3=CC=C(S3)Cl)C1 |
Origin of Product |
United States |
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